
3-Methyl-3-cyclopentenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcyclopent-3-enone is an organic compound with a five-membered ring structure containing a ketone and an alkene functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylcyclopent-3-enone can be synthesized through several methods. One common approach involves the hydrogenolysis of cellulose to produce 2,5-hexanedione, followed by intramolecular aldol condensation to form 3-methylcyclopent-2-enone . This process can be catalyzed by zinc-molybdenum oxide, which selectively adsorbs the carbonyl group in the presence of a carbon-carbon double bond .
Industrial Production Methods
In industrial settings, 3-Methylcyclopent-3-enone is often produced as a by-product of petroleum cracking tar. the yield from this method is relatively low, approximately 0.7 kg per ton of tar . Recent advancements have focused on more efficient processes, such as the direct hydrodeoxygenation of biomass-derived cellulose .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylcyclopent-3-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the carbon adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methylcyclopent-3-enone has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-Methylcyclopent-3-enone involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions. The pathways involved often include the formation of intermediates that facilitate further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylcyclopent-3-enone: Similar in structure but with the methyl group at a different position.
Cyclopentenone: Lacks the methyl group but shares the five-membered ring and ketone functional group.
Methylcyclopentadiene: Contains a similar ring structure but with additional double bonds.
Uniqueness
3-Methylcyclopent-3-enone is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
3-methylcyclopent-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h2H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKRMYACDINSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
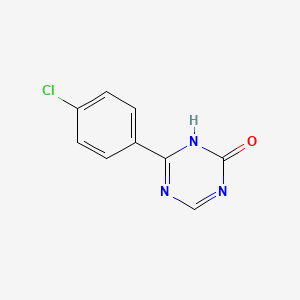
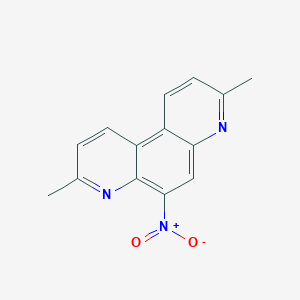

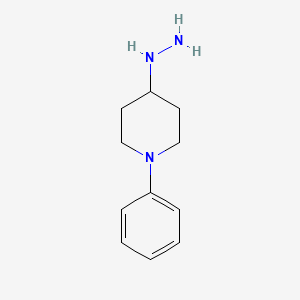

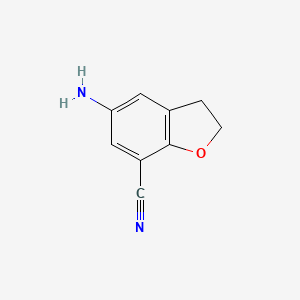
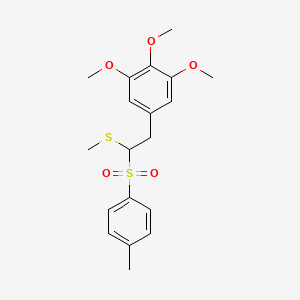
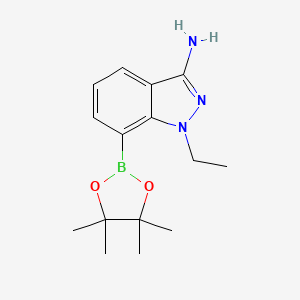
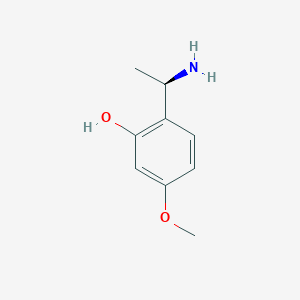
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)


![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)
